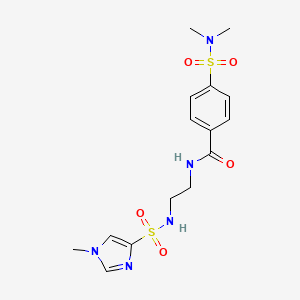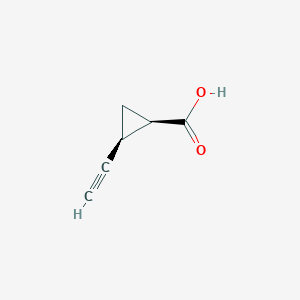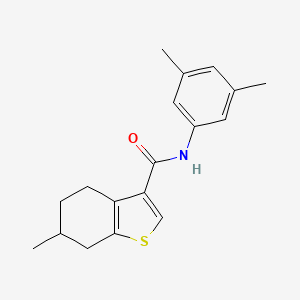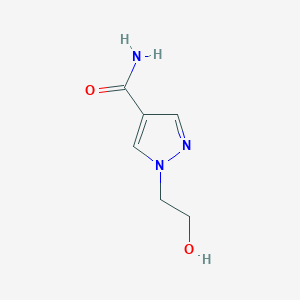
4-(N,N-dimethylsulfamoyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C15H21N5O5S2 and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share structural similarities with the compound of interest, has shown that these compounds exhibit potent cardiac electrophysiological activity. Such compounds, including various N-substituted benzamides and benzene-sulfonamides, have been synthesized and evaluated for their potency in vitro, demonstrating comparable activity to known class III agents like sematilide. This suggests their potential utility in developing new treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).
Antimicrobial and Antiproliferative Agents
The development of N-ethyl-N-methylbenzenesulfonamide derivatives has revealed their effectiveness as antimicrobial and antiproliferative agents. These derivatives, featuring various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles, have shown significant cytotoxic activity against human cell lines, highlighting their potential in cancer therapy and antimicrobial applications (Abd El-Gilil, 2019).
Coordination Chemistry and Nickel Complexes
The synthesis and study of nickel complexes involving sulfonamide ligands have provided insights into their coordination chemistry. These complexes, derived from reactions involving sulfonamido-benzene and pyridinecarboxaldehyde derivatives, exhibit unique structural characteristics and potential for application in materials science and catalysis (Bermejo et al., 2000).
Cytotoxicity and Anticancer Activity
Research on 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines has revealed their potent cytotoxicity against various cancer cell lines. These compounds, through structural modifications, have shown significant potential as anticancer agents, opening avenues for the development of new therapeutic options (Balewski et al., 2020).
Antimicrobial Activity of Sulfonamide-Amide Derivatives
The synthesis of bifunctional sulfonamide-amide derivatives has demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abbavaram & Reddyvari, 2013).
作用機序
The compound also contains a sulfonamide group, which is known to have a wide range of biological activities. Sulfonamides are often used in the synthesis of drugs, including antibiotics, antidiabetic, and diuretic drugs .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on its specific chemical structure and the biological system in which it is used. Factors such as its solubility, stability, and the presence of functional groups can influence these properties .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S2/c1-19(2)27(24,25)13-6-4-12(5-7-13)15(21)16-8-9-18-26(22,23)14-10-20(3)11-17-14/h4-7,10-11,18H,8-9H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOOJYYUIPSLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid](/img/structure/B2630670.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)

![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2630679.png)
![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)



![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2630688.png)

![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)